Cyclohexanol, 2-(1-pyrrolidinyl)-
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanol derivatives often involves complex reactions including cycloadditions and Michael addition reactions. For instance, the double 1,3-dipolar cycloaddition of 2,6-bis(arylmethylidene)-cyclohexanones with azomethine ylide derived from paraformaldehyde and sarcosine yields bis-spiro-pyrrolidines in good yield, showcasing a novel entry into the synthesis of complex cyclohexanol structures (Raj & Raghunathan, 2002). Additionally, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been demonstrated as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, further emphasizing the versatility in synthesizing cyclohexanol derivatives (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is characterized by their cyclohexanone and pyrrolidine rings adopting specific conformations. For example, in one compound, the cyclohexanone ring adopts a slightly distorted chair conformation, and the pyrrolidine ring is in an envelope conformation. This detailed structural analysis is supported by spectroscopic techniques, underscoring the complex nature of these molecules (Athimoolam et al., 2007).
Chemical Reactions and Properties
Cyclohexanol derivatives engage in a range of chemical reactions, highlighting their reactivity and functional versatility. For instance, the resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol and its methyl ether with chiral 1,1′-bi-2-naphthol and boric acid demonstrates the enantioselective potential of these compounds. Such reactions are pivotal for understanding the chemical properties and potential applications of cyclohexanol derivatives (Periasamy et al., 1999).
Physical Properties Analysis
The physical properties of cyclohexanol derivatives, such as their crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. The crystal packing of these compounds often involves intricate networks of C-H⋯O, O-H⋯N, and π-π interactions, contributing to their distinct physical properties and potential for forming stable crystal structures (Samshuddin et al., 2014).
Chemical Properties Analysis
The chemical properties of cyclohexanol derivatives are defined by their reactivity in various organic reactions. For example, pyrrolidinyl-sulfamide derivatives have been identified as efficient bifunctional organocatalysts for the direct Michael addition of cyclohexanone to a wide range of nitroalkenes, demonstrating the chemical versatility and potential applicability of these compounds in organic synthesis (Chen et al., 2011).
Scientific Research Applications
Oxidation of Cyclohexane
The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 production. Research has explored various catalysts and reaction conditions to enhance cyclohexane oxidation efficiency. Metal and metal oxide loaded silica catalysts, for instance, have shown high selectivity and conversion rates for KA oil. Innovative approaches such as the use of gold nanoparticles supported on silica and hydrochloric acid as an additive have also been identified to improve photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is extensively used in medicinal chemistry to develop treatments for various diseases due to its saturated scaffold, which allows for efficient exploration of pharmacophore space. The structural diversity and stereochemistry contribution of pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2-one, enable the design of bioactive molecules with target selectivity. This versatility underscores the significance of pyrrolidine and its derivatives in drug discovery, highlighting their potential in creating novel therapeutic agents with varied biological profiles (Li Petri et al., 2021).
Catalytic Oxidation of Cyclohexene
The selective catalytic oxidation of cyclohexene is of significant interest in both academia and industry due to its potential in producing valuable chemical intermediates like adipic acid and cyclohexanone. Recent advances have focused on developing controllable oxidation processes that afford targeted products with high selectivity. The exploration of various oxidants and catalysts aims to enhance the synthetic value of cyclohexene oxidation for industrial applications (Cao et al., 2018).
Dehydrogenation of Cyclohexanones
The dehydrogenation of cyclohexanones to phenols represents a promising aromatization strategy due to the low cost and stability of the raw materials. Recent methodological advances have introduced efficient and green methods for phenol synthesis. The development of novel catalysts has been a focal point, aiming to achieve high yield and selectivity in the corresponding phenol products. This area of research holds potential for significant advancements in the chemical industry, particularly in the pharmaceutical and electronic sectors (Du et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-(1-pyrrolidinyl)- |
Synthesis routes and methods
Procedure details
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